-Chloropyrazine-2-carbonitrile is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound contains carbon, hydrogen, chlorine, and nitrogen atoms.
Scientific research has documented various methods for synthesizing 5-Chloropyrazine-2-carbonitrile. One common method involves the reaction of 5-chloropyrazine with trichloroacetonitrile in the presence of a base. PubChem, National Institutes of Health)
Researchers have also employed various techniques to characterize 5-Chloropyrazine-2-carbonitrile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the compound's structure and composition. BLD Pharm:
However, scientific research has explored the potential of similarly structured compounds for various applications, including:
5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a cyano group at the 2-position. Its chemical formula is CHClN, and it has a molecular weight of 144.54 g/mol. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.
Research indicates that 5-Chloropyrazine-2-carbonitrile exhibits biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as anti-cancer agents and for other therapeutic uses. The compound's toxicity profile indicates it may be harmful if ingested or inhaled, necessitating careful handling .
The synthesis of 5-Chloropyrazine-2-carbonitrile can be achieved through several methods:
Several compounds share structural similarities with 5-Chloropyrazine-2-carbonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-5-chloropyrazine-2-carbonitrile | Contains an amino group at position 3 | Increased solubility and potential biological activity |
| Pyrazine-2-carboxamide | Lacks the cyano group | Primarily used as a precursor rather than an active agent |
| 5-Bromopyrazine-2-carbonitrile | Bromine substitution instead of chlorine | Different reactivity patterns due to halogen nature |
5-Chloropyrazine-2-carbonitrile stands out due to its specific halogen substitution and cyano group, which influence its reactivity and biological properties compared to these similar compounds.
5-Chloropyrazine-2-carbonitrile emerged as a significant intermediate in heterocyclic chemistry, particularly in pharmaceutical and agrochemical synthesis. Early developments focused on optimizing its regioselective preparation. A pivotal study published in 2005 introduced a novel method involving the dehydration of pyrazine-2-carboxamide under controlled conditions, achieving high regioselectivity for the 5-chloro substitution pattern. This advancement addressed challenges in traditional chlorination methods, which often led to positional isomerism. The compound’s utility in cross-coupling reactions, such as with benzenethiols, further highlighted its importance in constructing bioactive molecules.
Patent literature reveals its role in synthesizing antiviral agents like favipiravir, where 5-chloropyrazine-2-carbonitrile serves as a precursor for fluorinated derivatives. Industrial-scale synthesis methods, including catalytic ammoxidation and halogenation strategies, have been refined to meet demand for high-purity material.
The IUPAC name 5-chloropyrazine-2-carbonitrile reflects its structure: a pyrazine ring with a chlorine atom at position 5 and a cyano (-CN) group at position 2. Alternative designations include:
These names emphasize the substituents’ positions relative to the pyrazine core.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 36070-75-4 | |
| EC Number | 640-607-3 | |
| PubChem CID | 12295728 | |
| Molecular Formula | C₅H₂ClN₃ | |
| Molecular Weight | 139.54 g/mol |
The compound is listed under the United States Environmental Protection Agency’s Toxic Substances Control Act (TSCA) inventory.
The pyrazine ring consists of two adjacent nitrogen atoms at positions 1 and 2, with a chlorine substituent at position 5 and a nitrile group at position 2. Key structural features include:
C1=C(N=CC(=N1)Cl)C#N GTYRFWMSDBGPTI-UHFFFAOYSA-N The nitrile group enhances the ring’s reactivity in nucleophilic aromatic substitution (NAS) reactions, particularly at the chlorine-substituted position.
The 2005 regioselective synthesis from pyrazine-2-carboxamide involves dehydration under acidic conditions, followed by chlorination. This approach minimizes side products compared to traditional chlorination of pyrazine derivatives. Key steps include:
5-Chloropyrazine-2-carbonitrile participates in copper-catalyzed coupling reactions with thiophenols, forming phenylsulfanylpyrazine derivatives. These reactions proceed via a proposed radical-ionic mechanism, where the electron-deficient pyrazine ring facilitates nucleophilic attack by thiophenols. The reactivity correlates with calculated electronic deficiency at specific positions (C3, C5, C6), guiding the design of substitution patterns.
In industrial contexts, the compound serves as a precursor for fluorinated pyrazines used in antiviral medications.
| Property | Value | Source |
|---|---|---|
| Melting Point | 20°C | |
| Boiling Point | 241.552°C (760 mmHg) | |
| Density | 1.43 g/cm³ | |
| LogP (Predicted) | 1.00168 |
The cyano group contributes to its high melting and boiling points.
Spectral data are critical for identity verification:
The compound is pivotal in synthesizing antiviral agents. For example, 3,6-dichloropyrazine-2-carbonitrile, a fluorinated derivative, is a key intermediate in favipiravir production. Its role in cross-coupling reactions enables the introduction of diverse substituents, enhancing bioactivity.
Industrial synthesis faces challenges in minimizing brominated byproducts during halogenation. Recent patents describe optimized methods using heterogeneous catalysts (e.g., copper-based systems) to improve yield and purity.
The pyrazine ring system in 5-Chloropyrazine-2-carbonitrile represents a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1,4-locations within the carbon framework [6]. This diazine arrangement creates a symmetrical molecular backbone that exhibits distinctive electronic properties compared to monocyclic aromatic systems [7].
The pyrazine core demonstrates classical aromatic character through complete π-electron delocalization across all six ring atoms [6]. Each carbon and nitrogen atom in the ring adopts sp² hybridization, contributing one p orbital perpendicular to the ring plane for π-bonding formation [8]. The nitrogen atoms maintain their lone pair electrons in sp² orbitals lying within the ring plane, ensuring these electrons do not participate directly in the aromatic π-system [8].
The aromatic stabilization energy of the pyrazine ring system has been determined to be 24.3 kcal/mol, indicating substantial resonance stabilization [9]. This energy value reflects the enhanced stability gained through electron delocalization compared to hypothetical localized double bond arrangements [6]. The ring exhibits D₂ₕ point group symmetry in its unsubstituted form, though substitution with chlorine and nitrile groups reduces this symmetry [6].
Electron density distribution within the pyrazine ring shows characteristic patterns where nitrogen atoms exhibit increased electron density while carbon atoms display correspondingly decreased density [9]. This redistribution creates regions of enhanced nucleophilicity at nitrogen centers and increased electrophilicity at carbon positions [6].
The substitution pattern in 5-Chloropyrazine-2-carbonitrile demonstrates regioselective placement of functional groups that significantly influences molecular reactivity and properties [10] [11]. The chlorine atom occupies the 5-position of the pyrazine ring, while the nitrile group (-C≡N) is located at the 2-position, creating a specific electronic environment [1] [2].
The 5-chloro substitution introduces electron-withdrawing effects through both inductive and resonance mechanisms [10]. This positioning creates enhanced electrophilicity at the chlorine-bearing carbon and influences the electron density distribution throughout the aromatic system [11]. The chlorine atom's placement at the 5-position has been shown to correlate with calculated electronic deficiency values at various ring positions [10].
The 2-carbonitrile substitution provides additional electron-withdrawing character through the highly electronegative nitrile functionality . This positioning allows for optimal electronic communication between the nitrile group and the pyrazine ring system [11]. The carbonitrile group enhances the compound's polarity and provides sites for potential nucleophilic attack [13].
| Position | Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|---|
| 2 | Carbonitrile (-C≡N) | Electron-withdrawing | Enhanced electrophilicity |
| 5 | Chlorine (-Cl) | Electron-withdrawing | Nucleophilic substitution site |
| Remaining positions | Hydrogen | Neutral | Potential substitution sites |
The regioselective synthesis of this substitution pattern has been achieved through novel preparative methods that demonstrate preferential formation of the 5-chloro-2-carbonitrile isomer over alternative arrangements [10] [11]. This selectivity arises from the differential reactivity of pyrazine ring positions under specific reaction conditions [10].
The electronic structure of 5-Chloropyrazine-2-carbonitrile exhibits complex charge distribution patterns resulting from the interaction between the aromatic pyrazine system and electron-withdrawing substituents [14] [15]. Density functional theory calculations reveal that the pyrazine ring withdraws electron density from the cyano group, making the cyano carbon more exposed and susceptible to nucleophilic reactions [15].
The π-electron delocalization extends from the cyano nitrogen into the pyrazine ring system, resulting in reduced polarity of the nitrile functionality compared to aliphatic nitriles [15]. This electronic communication creates an anomalous carbon-13 nuclear magnetic resonance chemical shift pattern for the cyano carbon, reflecting the altered electronic environment [15].
Electronic deficiency calculations for various ring positions demonstrate that the carbon-6 and carbon-3 positions exhibit the highest electrophilic character, while the carbon-5 position shows moderate electronic deficiency due to chlorine substitution [10]. These calculations correlate directly with observed reactivity patterns in nucleophilic substitution reactions [10].
The compound exhibits significant electronic anisotropy, with calculated values indicating preferential electron distribution along specific molecular axes [2]. The XLogP3 value of 0.9 reflects moderate lipophilicity arising from the balance between polar nitrile and aromatic character [2].
| Electronic Property | Value | Method |
|---|---|---|
| XLogP3 | 0.9 | [2] |
| Polar Surface Area | ~76 Ų | [16] |
| Electronic Deficiency (C-6) | High | [10] |
| Electronic Deficiency (C-3) | High | [10] |
Electron scattering studies on related pyrazine systems indicate that the aromatic ring maintains characteristic scattering cross-sections consistent with delocalized π-electron systems [17] [18]. These measurements provide experimental validation of theoretical electronic structure calculations [17].
Limited crystallographic data exists specifically for 5-Chloropyrazine-2-carbonitrile, though related chloropyridine-carbonitrile structures provide insight into expected solid-state arrangements [19]. Comparative analysis with structurally similar compounds suggests that the crystal structure likely exhibits planar molecular geometry with potential intermolecular interactions mediated by the nitrile functionality [19].
The compound is reported to exist as a solid at room temperature with characteristic physical properties consistent with crystalline materials [5] [20]. The melting point and other thermal properties indicate moderate intermolecular forces governing the solid-state structure [5].
Related pyrazine-containing crystalline materials demonstrate typical π-π stacking interactions between aromatic rings, with centroid-to-centroid distances ranging from 3.4 to 4.8 Å [21]. These stacking arrangements contribute to the overall crystal stability and influence bulk material properties [21].
The presence of both chlorine and nitrile substituents suggests potential for hydrogen bonding and dipole-dipole interactions in the crystal lattice [19]. Such interactions would be expected to influence the packing efficiency and thermodynamic stability of the crystalline form [7].
The molecular geometry in the crystalline state likely maintains the planar pyrazine ring with minimal deviation from ideal aromatic bond angles [19]. The chlorine and nitrile substituents are expected to adopt positions that minimize steric hindrance while maximizing favorable intermolecular interactions [7].
Irritant